Mivotilate
描述
Mivotilate, known by its trade name Movilox, represents a significant advancement in the field of chronic pain management and anti-inflammatory therapeutics. Developed by a consortium of leading pharmaceutical research institutions, this compound targets inflammatory pathways with a specificity and efficacy that older medications have struggled to achieve. This drug is currently categorized as a non-steroidal anti-inflammatory drug, but its unique mode of action distinguishes it from other drugs within this class. The primary indications for this compound include the management of chronic inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
准备方法
Mivotilate is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed through a series of condensation reactions involving aromatic compounds and specific catalysts.
Functional group modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications are crucial for enhancing the compound’s therapeutic properties.
Purification and crystallization: The final product is purified through recrystallization and other purification techniques to ensure high purity and efficacy
Industrial production of this compound involves scaling up these synthetic routes under controlled conditions to ensure consistency and quality. The process is optimized to maximize yield and minimize impurities.
化学反应分析
Mivotilate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involving this compound typically use reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated forms of this compound.
科学研究应用
Mivotilate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study various chemical reactions and mechanisms. Its unique structure and reactivity make it an ideal candidate for such studies.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and pathways. Studies have shown that it can modulate the activity of specific enzymes and transcription factors involved in inflammation and pain.
Medicine: this compound is primarily used in medical research to develop new treatments for chronic inflammatory conditions. Its efficacy and safety profile make it a promising candidate for further drug development.
Industry: In the pharmaceutical industry, this compound is used as an active ingredient in various formulations for pain management and anti-inflammatory therapies
作用机制
Mivotilate’s mechanism of action is distinct and sophisticated, focusing primarily on the inhibition of specific enzymes involved in the inflammatory process. Unlike traditional non-steroidal anti-inflammatory drugs, which generally inhibit the cyclooxygenase enzymes COX-1 and COX-2, this compound selectively targets COX-2 without affecting COX-1. This selective inhibition is crucial because COX-2 is primarily responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever. In contrast, COX-1 is involved in maintaining the protective lining of the gastrointestinal tract and regulating platelet function. By sparing COX-1, this compound reduces the risk of gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs. Additionally, this compound has been shown to modulate the activity of nuclear factor kappa B, a transcription factor that plays a critical role in inflammatory responses .
相似化合物的比较
Mivotilate is unique in its selective inhibition of COX-2 and modulation of nuclear factor kappa B activity. Similar compounds include:
Celecoxib: Another selective COX-2 inhibitor, but with a different chemical structure and mechanism of action.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Etoricoxib: A selective COX-2 inhibitor with a different safety and efficacy profile compared to this compound.
This compound’s unique combination of selective COX-2 inhibition and nuclear factor kappa B modulation sets it apart from these similar compounds, offering a safer and more effective option for managing chronic inflammatory conditions.
生物活性
Mivotilate, a compound with the molecular formula 130112-42-4, has garnered attention for its potential therapeutic applications, particularly in the fields of immunology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
1. Selective COX-2 Inhibition
this compound selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selective inhibition is significant as it reduces the gastrointestinal side effects typically associated with non-selective COX inhibitors. The compound's ability to modulate nuclear factor kappa B (NF-κB) further enhances its anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases such as ulcerative colitis and Crohn's disease.
2. Interaction with Integrin α4β7
this compound is being investigated for its role in autoimmune diseases where integrin α4β7 is implicated. By targeting this integrin, this compound may help regulate immune responses and reduce chronic inflammation associated with conditions like inflammatory bowel disease (IBD).
3. Antimutagenic Properties
Research indicates that this compound exhibits antimutagenic properties by preventing mutations caused by environmental mutagens, such as benzopyrene. This action may involve interactions with DNA or enzymes responsible for DNA replication, potentially acting as a free radical scavenger to mitigate oxidative damage.
Therapeutic Applications
This compound's biological activities suggest several therapeutic applications:
- Autoimmune Diseases : Its modulation of integrin α4β7 could provide new treatment avenues for autoimmune conditions.
- Cancer Treatment : The compound's ability to inhibit tumor growth and metastasis through COX-2 inhibition positions it as a candidate for cancer therapies.
- Hepatoprotection : this compound has been identified as a potent activator of the aryl hydrocarbon receptor (AhR), which plays a crucial role in cellular detoxification and protection against liver damage .
Case Studies and Experimental Data
A variety of studies have explored this compound's biological activity:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits COX-2 activity without affecting COX-1, highlighting its selectivity and potential safety profile compared to traditional NSAIDs.
- Animal Models : Preclinical trials using animal models of IBD have shown that this compound administration leads to significant reductions in inflammatory markers and improvement in clinical symptoms, suggesting its efficacy in managing chronic inflammation.
- Cancer Research : Investigations into this compound's effects on cancer cell lines indicate that it can reduce cell proliferation and induce apoptosis in tumor cells, supporting its potential role in cancer therapy.
Comparative Analysis with Similar Compounds
To contextualize this compound's unique properties, a comparison with similar compounds is presented below:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Fomepizole | Alcohol dehydrogenase inhibitor | Primarily used for treating methanol poisoning |
Celecoxib | Selective COX-2 inhibitor | Used for pain relief and inflammation |
Rofecoxib | Nonsteroidal anti-inflammatory drug | Withdrawn from markets due to cardiovascular risks |
Thiazolidinediones | Insulin sensitizers | Different target mechanism (PPAR-gamma agonists) |
This compound | Selective COX-2 inhibitor | Potentially safer alternative for managing inflammation |
属性
IUPAC Name |
propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUUWUGULFOVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156348 | |
Record name | Mivotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130112-42-4, 126164-80-5 | |
Record name | 1-Methylethyl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-2-thiazolyl)amino]-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130112-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, (dimercaptomethylene)-, bis(1-methylethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126164805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivotilate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130112424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivotilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIVOTILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0789652QUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。